6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin]
Description
6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin] (CAS: 2489407-87-4) is a halogenated spirocyclic compound featuring a fused tetralin (tetrahydroquinoline) core and a 1,3-dioxolane ring. Its molecular structure comprises 16 carbon atoms, 1 bromine atom, 1 fluorine atom, and 2 oxygen atoms, as illustrated in ChemDraw-generated diagrams . The spiro junction at the 2,2' position creates a rigid three-dimensional architecture, which is significant in medicinal chemistry for modulating receptor binding and metabolic stability. The bromine and fluorine substituents at the 6' and 8' positions, respectively, introduce steric and electronic effects that influence reactivity and intermolecular interactions.
Properties
Molecular Formula |
C12H12BrFO2 |
|---|---|
Molecular Weight |
287.12 g/mol |
IUPAC Name |
7'-bromo-5'-fluorospiro[1,3-dioxolane-2,3'-2,4-dihydro-1H-naphthalene] |
InChI |
InChI=1S/C12H12BrFO2/c13-9-5-8-1-2-12(15-3-4-16-12)7-10(8)11(14)6-9/h5-6H,1-4,7H2 |
InChI Key |
CPCYOLXHDUCZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=C1C=C(C=C3F)Br)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-8’-fluoro-spiro[1,3-dioxolane-2,2’-tetralin] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination and fluorination of a spiro[1,3-dioxolane-2,2’-tetralin] precursor. The reaction conditions often include the use of bromine and fluorine sources, solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of 6’-Bromo-8’-fluoro-spiro[1,3-dioxolane-2,2’-tetralin] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-8’-fluoro-spiro[1,3-dioxolane-2,2’-tetralin] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine or fluorine atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
6’-Bromo-8’-fluoro-spiro[1,3-dioxolane-2,2’-tetralin] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6’-Bromo-8’-fluoro-spiro[1,3-dioxolane-2,2’-tetralin] involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in halogenation patterns and additional functional groups. Key examples include:
Table 1: Comparative Analysis of Halogenated Spiro Compounds
Key Observations :
Iodine (I) in the analog from Synthonix increases molecular weight and polarizability, which may improve radioimaging applications but reduce solubility . Fluorine (F) at the 8' position enhances metabolic stability and electron-withdrawing effects, common in drug design to modulate pKa and bioavailability .
Functional Group Additions :
- The methoxyethoxymethoxy group in the iodine analog introduces ether linkages , increasing hydrophilicity and hydrogen-bonding capacity compared to the target compound’s simpler dioxolane ring .
Structural Diversity :
Research and Commercial Relevance
- Medicinal Chemistry : The target compound’s halogenation pattern aligns with kinase inhibitor scaffolds, where bromine and fluorine optimize target engagement and selectivity .
- Supplier Landscape: Limited commercial availability (e.g., Chem960) contrasts with Synthonix’s iodine analog, suggesting niche applications or synthesis challenges .
Biological Activity
6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin] is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrF
- Molecular Weight : 287.12 g/mol
- CAS Number : 2489407-87-4
- Purity : 95%
The compound features a spirocyclic structure that incorporates a dioxolane ring, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with dioxolane structures often exhibit diverse biological activities, including antibacterial, antifungal, and anticancer properties. Specifically, 6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin] has shown promise in several areas:
Antibacterial Activity
Studies have demonstrated that derivatives of dioxolane can possess significant antibacterial effects. For instance:
- A study found that related compounds exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potential efficacy in treating bacterial infections .
Antifungal Activity
Similar to antibacterial properties, dioxolane derivatives have also been noted for antifungal activity. They can disrupt fungal cell membranes or interfere with metabolic pathways essential for fungal growth.
Anticancer Activity
Preliminary research indicates that 6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin] may have anticancer properties:
- In vitro studies have suggested that the compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
The biological activity of 6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin] is thought to be mediated through several mechanisms:
- Covalent Modification : The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, altering their function and leading to cellular effects.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for bacterial and cancer cell survival.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of dioxolane derivatives found that the compound exhibited significant antibacterial activity against strains such as E. faecalis and P. aeruginosa. The MIC values ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Case Study 2: Anticancer Potential
In another investigation into the anticancer properties of related compounds, it was observed that treatment with 6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin] resulted in a marked decrease in cell viability in several cancer cell lines. The mechanism was linked to the activation of apoptotic pathways through caspase activation.
Data Table: Summary of Biological Activities
| Biological Activity | Target Organisms/Cells | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Antibacterial | E. faecalis, P. aeruginosa | 40 - 50 | Enzyme inhibition |
| Antifungal | Various fungal strains | Not specified | Membrane disruption |
| Anticancer | Cancer cell lines | Not specified | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
